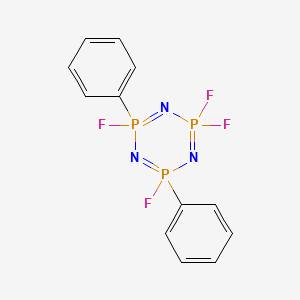
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- is a complex organophosphorus compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- typically involves the reaction of hexachlorocyclotriphosphazene with phenyl lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphazene derivatives, while oxidation reactions can produce phosphine oxides.
Aplicaciones Científicas De Investigación
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of flame retardants and high-performance materials.
Mecanismo De Acción
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with nucleophilic sites on proteins and enzymes, leading to the formation of stable complexes. This interaction can inhibit the activity of certain enzymes, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorocyclotriphosphazene: A related compound with similar structural properties but different reactivity due to the presence of chlorine atoms instead of fluorine.
Phosphonitrilic Chloride Trimer: Another related compound used in similar applications but with different chemical properties.
Uniqueness
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- is unique due to the presence of both fluorine and phenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
73502-97-3 |
|---|---|
Fórmula molecular |
C12H10F4N3P3 |
Peso molecular |
365.14 g/mol |
Nombre IUPAC |
2,2,4,6-tetrafluoro-4,6-diphenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C12H10F4N3P3/c13-20(11-7-3-1-4-8-11)17-21(14,19-22(15,16)18-20)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
YLAZPFQDQSSIJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P2(=NP(=NP(=N2)(F)F)(C3=CC=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



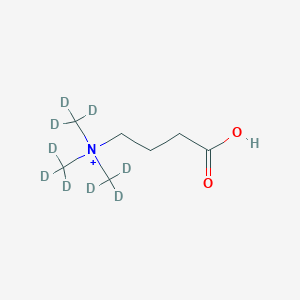
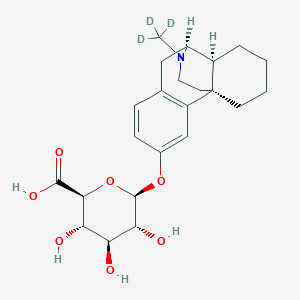



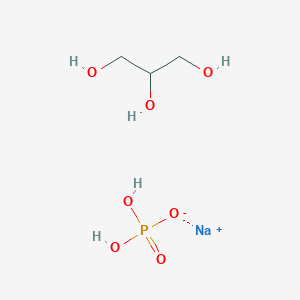


![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)

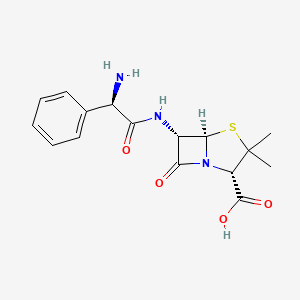
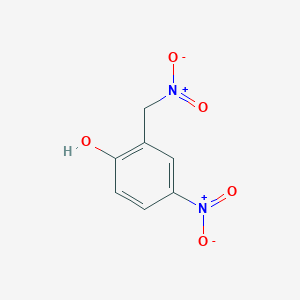
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
